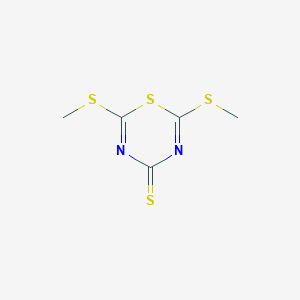
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione is a heterocyclic compound characterized by the presence of sulfur atoms and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione typically involves a single-pot methodology. This approach leverages the unique architecture of extensively conjugated thiones and heteroatoms, making it a promising candidate for various applications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the single-pot synthesis method mentioned above can be adapted for larger-scale production, ensuring consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: The compound reacts with a variety of reagents under different conditions. For example, it can undergo oxidation in the presence of oxidizing agents and reduction in the presence of reducing agents. Substitution reactions can occur with appropriate nucleophiles or electrophiles under suitable conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of substituted thiadiazine derivatives .
Scientific Research Applications
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms and thiadiazine ring play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, making it a versatile compound for research and industrial applications .
Comparison with Similar Compounds
2,6-Bis(methylsulfanyl)pyridine: This compound shares a similar structure but differs in its ring system, leading to different chemical properties and applications.
2,6-Bis(1H-imidazol-2-yl)pyridine:
Uniqueness: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione stands out due to its unique thiadiazine ring and the presence of multiple sulfur atoms.
Properties
CAS No. |
819804-98-3 |
|---|---|
Molecular Formula |
C5H6N2S4 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)-1,3,5-thiadiazine-4-thione |
InChI |
InChI=1S/C5H6N2S4/c1-9-4-6-3(8)7-5(10-2)11-4/h1-2H3 |
InChI Key |
JMQHZAVPYFNNBO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=S)N=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


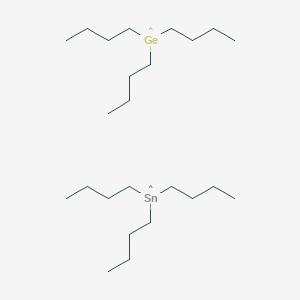
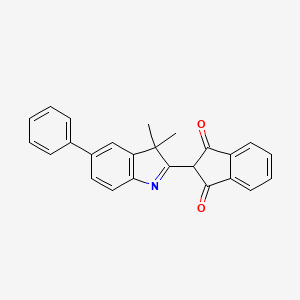
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
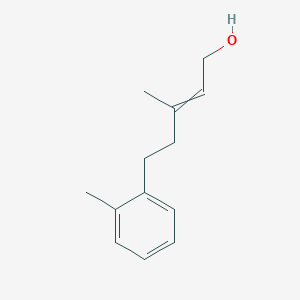
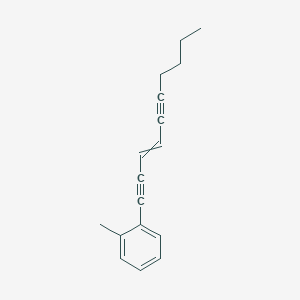

![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)

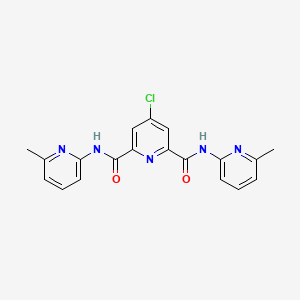
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
